2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis
A significant area of research on compounds similar to "2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide" involves their synthesis and structural analysis. For example, Banfield et al. (1987) explored heterocyclic derivatives of guanidine, focusing on the formation and X-ray structure determination, which provides insights into the structural characteristics of related compounds Banfield, Fallon, & Gatehouse, 1987. These studies are crucial for understanding the molecular framework and potential reactivity pathways of such compounds.
Imaging and Radioligand Applications
Compounds with structures similar to the one have been used in imaging applications, particularly in the development of selective radioligands for positron emission tomography (PET). Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a compound within the same chemical family, showcasing its potential as a selective radioligand for imaging the translocator protein (18 kDa) with PET Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008. This application demonstrates the compound's relevance in neuroimaging and the study of neuroinflammatory processes.
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of pyrimidinone and related compounds. Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, and oxazinones, investigating their potential as antimicrobial agents Hossan, Abu-Melha, Al-Omar, & Amr, 2012. Such studies highlight the broad utility of these compounds in developing new treatments for bacterial and fungal infections.
Anticancer Research
The exploration of pyrimidine derivatives in anticancer research is another significant application area. Al-Sanea et al. (2020) designed and synthesized certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives to evaluate their in vitro cytotoxic activity against various cancer cell lines Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020. This research direction underscores the potential of pyrimidine derivatives in the development of new anticancer agents.
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Its molecular weight and predicted physicochemical properties suggest that it may have reasonable bioavailability .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-12-6-5-9-23-19(12)21-13(2)18(20(23)25)22-17(24)11-14-7-8-15(26-3)16(10-14)27-4/h5-10H,11H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFZCRCEOBZVBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)CC3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.